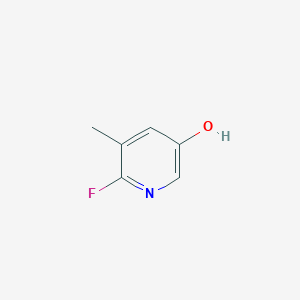
2-Bromo-3-(trifluoromethyl)pyridine
概要
説明
2-Bromo-3-(trifluoromethyl)pyridine is a heterocyclic compound commonly used in organic synthesis. It is a versatile and useful reagent in the preparation of a variety of compounds, including pharmaceuticals and other organic molecules. It is also used as an intermediate in the manufacture of pesticides, dyes, and other chemicals. The compound has been extensively studied in recent years, with research focusing on its synthesis, mechanism of action, and biochemical and physiological effects.
科学的研究の応用
Spectroscopic and Antimicrobial Studies : A study focused on the spectroscopic characterization of a related compound, 5-Bromo-2-(trifluoromethyl)pyridine, using techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This compound's non-linear optical (NLO) properties were determined, and its impact on pBR322 plasmid DNA was monitored. Additionally, antimicrobial activities were tested using minimal inhibitory concentration methods (H. Vural & M. Kara, 2017).
Synthesis Methods : Research has been conducted on creating trifluoromethyl-substituted pyridines, including methods for converting 2-iodopyridines into 2-(trifluoromethyl)pyridines. This involves displacement of iodide by (trifluoromethyl)copper generated in situ (F. Cottet & M. Schlosser, 2002).
Functionalization of Halopyridines : Studies have shown the conversion of compounds like 3-chloro-2-(trifluoromethyl)pyridine and 2-bromo-6-(trifluoromethyl)pyridine into various carboxylic acids. This research demonstrates the versatility of these compounds in organic synthesis (F. Cottet, Marc Marull, F. Mongin, D. Espinosa, M. Schlosser, 2004).
Pyridine Derivatives Synthesis : Another study describes the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives. The compounds synthesized demonstrated various biological activities including anti-thrombolytic and biofilm inhibition (Gulraiz Ahmad et al., 2017).
Preparation of Pyridine-Based Derivatives : There's a reported method for preparing 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides using copper-mediated aerobic oxidative coupling (Xiaoqiang Zhou et al., 2016).
Structural Studies : Research on 5-Methyl-2-trimethylsilyl-pyridine, a derivative of 2-bromo-pyridine, involved determining its crystal and molecular structure, providing insights into the properties of the heteroarene skeleton (Frank Riedmiller, A. Jockisch, H. Schmidbaur, 1999).
作用機序
Target of Action
2-Bromo-3-(trifluoromethyl)pyridine is a chemical compound that is often used as a building block in the synthesis of various pharmaceutical and agrochemical products . The specific targets of this compound can vary depending on the final product it is used to create. It’s important to note that the compound’s primary targets are usually enzymes or receptors that play crucial roles in biological processes .
Mode of Action
The mode of action of this compound is largely dependent on the specific biochemical context in which it is used. As a building block in the synthesis of various compounds, it can interact with its targets in different ways, leading to a variety of changes . For instance, it can be involved in palladium-catalyzed α-arylation of a Refomatsky reagent .
Biochemical Pathways
The biochemical pathways affected by this compound are also dependent on the specific compounds it is used to synthesize. For example, in the synthesis of certain agrochemicals, it can affect pathways related to pest resistance . In the pharmaceutical context, it may be involved in pathways related to disease treatment .
Pharmacokinetics
As a building block in the synthesis of other compounds, its ADME properties would be largely determined by the final product .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific compounds it is used to synthesize. For instance, in the context of agrochemicals, it may contribute to pest resistance . In the pharmaceutical context, it may contribute to the therapeutic effects of the final product .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . Moreover, it is insoluble in water, which can affect its distribution and availability in certain environments .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-bromo-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGSIPQYQUVVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409349 | |
| Record name | 2-bromo-3-trifluoromethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-82-0 | |
| Record name | 2-bromo-3-trifluoromethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


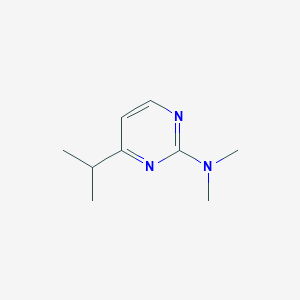
![1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI)](/img/structure/B70467.png)


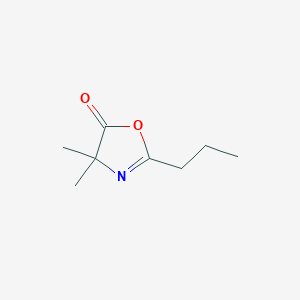
![4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B70477.png)
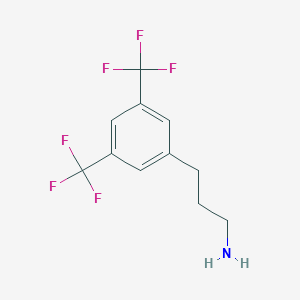


![(S)-2-Amino-2-[(R)-oxiranyl]propanoic acid](/img/structure/B70487.png)
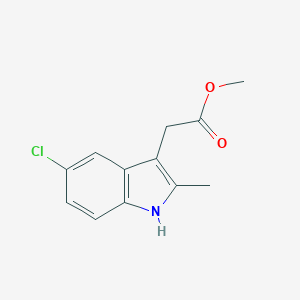
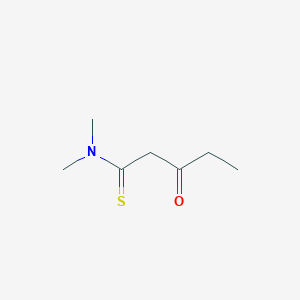
![(1S,2R,3S,6S,7R)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B70496.png)
